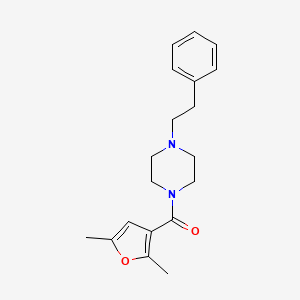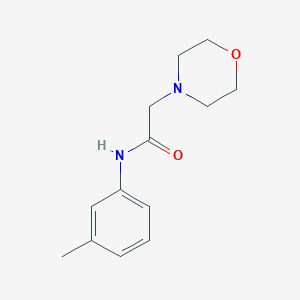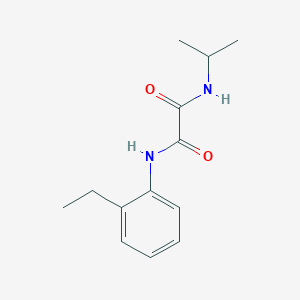![molecular formula C12H10BrN3O3S B5021211 3-[2-(4-Bromophenyl)iminohydrazinyl]benzenesulfonic acid](/img/structure/B5021211.png)
3-[2-(4-Bromophenyl)iminohydrazinyl]benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Bromophenyl)iminohydrazinyl]benzenesulfonic acid is an organic compound that features a bromophenyl group, an iminohydrazinyl linkage, and a benzenesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Bromophenyl)iminohydrazinyl]benzenesulfonic acid typically involves the following steps:
Formation of the Bromophenyl Hydrazine: This step involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine.
Coupling with Benzenesulfonic Acid: The 4-bromophenylhydrazine is then coupled with benzenesulfonic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Bromophenyl)iminohydrazinyl]benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the iminohydrazinyl group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(4-Bromophenyl)iminohydrazinyl]benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(4-Bromophenyl)iminohydrazinyl]benzenesulfonic acid involves its interaction with specific molecular targets. The iminohydrazinyl group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylhydrazine: Shares the bromophenyl and hydrazine moieties but lacks the benzenesulfonic acid group.
Benzenesulfonic Acid Derivatives: Compounds with similar sulfonic acid groups but different substituents.
Uniqueness
3-[2-(4-Bromophenyl)iminohydrazinyl]benzenesulfonic acid is unique due to its combination of a bromophenyl group, an iminohydrazinyl linkage, and a benzenesulfonic acid moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-[2-(4-bromophenyl)iminohydrazinyl]benzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3S/c13-9-4-6-10(7-5-9)14-16-15-11-2-1-3-12(8-11)20(17,18)19/h1-8H,(H,14,15)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPGYPPAGHWCCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NN=NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5021135.png)

![3-[(4-Chlorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5021154.png)
![N-{4-[(5-Methyl-1,3,5-triazinan-2-ylidene)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B5021156.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5021161.png)

![3-{[(2-mercaptoethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5021186.png)
![3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B5021190.png)
![N-methyl-4-oxo-3-[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5021201.png)
![Propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate](/img/structure/B5021210.png)
![N-[3-(1H-pyrazol-5-yl)phenyl]-1-(thiophen-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B5021225.png)
![5-(ethylthio)-N-[2-(4-methyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B5021231.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B5021242.png)
